What are the chemical properties of 3-Methyl-4-nitrophenol?
What are the chemical properties of 3-Methyl-4-nitrophenol?
An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-4-nitrophenol
Introduction: Defining the Role of 3-Methyl-4-nitrophenol
3-Methyl-4-nitrophenol, also known by its synonym 4-nitro-m-cresol, is an organic aromatic compound that serves as a critical intermediate in the synthesis of a wide array of chemical products.[1] With the CAS number 2581-34-2 and the molecular formula C₇H₇NO₃, this compound is structurally characterized by a phenol ring substituted with both a methyl group and a nitro group.[1][2] Its utility is most pronounced in the manufacturing of pharmaceuticals, dyes, and notably, organophosphorus pesticides like Fenitrothion.[3][4] The strategic placement of its functional groups dictates its reactivity, making it a versatile building block for further chemical elaboration. This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic profile, reactivity, and safety protocols, tailored for professionals in research and drug development.
Part 1: Physicochemical and Structural Characteristics
The physical and chemical behaviors of 3-Methyl-4-nitrophenol are a direct consequence of its molecular architecture. The interplay between the electron-donating methyl group, the electron-withdrawing nitro group, and the acidic hydroxyl group on the benzene ring governs its properties.
Core Physicochemical Data
The fundamental properties of 3-Methyl-4-nitrophenol are summarized below. These values are critical for designing experimental conditions, from reaction setups to purification and storage.
| Property | Value | Source |
| Molecular Weight | 153.14 g/mol | [2] |
| Appearance | Light yellow to beige crystalline powder/needles | [1][5][6] |
| Melting Point | 125-130 °C | [5][6] |
| Boiling Point | 200 °C (with decomposition) | [5][6] |
| Water Solubility | 1.34 g/L (at 25 °C) | [1][5][6] |
| Solubility in Organics | Very soluble in ethanol, ether, chloroform, benzene | [5] |
| pKa | 7.39 ± 0.10 (Predicted) | [1][5][6] |
| Vapor Pressure | 0.000472 mmHg (at 25 °C) | [1][5] |
Causality Insight: The compound's acidity, indicated by its pKa of ~7.39, is a key feature. The strong electron-withdrawing nature of the para-nitro group stabilizes the corresponding phenoxide anion through resonance, making the hydroxyl proton more acidic than that of unsubstituted phenol (pKa ≈ 10). This enhanced acidity is a crucial factor in its reactivity and handling, particularly in basic media.
Molecular and Crystal Structure
The spatial arrangement of atoms and intermolecular forces define the solid-state properties of 3-Methyl-4-nitrophenol.
Caption: Molecular Structure of 3-Methyl-4-nitrophenol.
X-ray crystallography studies reveal that in the solid state, the nitro group is slightly twisted out of the plane of the benzene ring, at an angle of approximately 14.4°.[4] The crystal structure is significantly stabilized by intermolecular O—H···O hydrogen bonds formed between the hydroxyl group of one molecule and an oxygen atom of the nitro group of an adjacent molecule.[4] These strong intermolecular forces contribute to its relatively high melting point and crystalline nature.
Part 2: Spectroscopic Signature for Identification
Spectroscopic analysis provides a definitive fingerprint for the identification and quantification of 3-Methyl-4-nitrophenol.
| Technique | Characteristic Features |
| ¹H NMR | Aromatic protons appear as distinct doublets and singlets. The methyl protons present as a singlet around 2.3 ppm. The hydroxyl proton is a broad singlet. |
| ¹³C NMR | Shows seven distinct carbon signals. The carbon bearing the hydroxyl group is shifted downfield, as is the carbon attached to the nitro group. |
| IR Spectroscopy | Strong absorption bands are observed for: O-H stretching (~3200-3600 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹), C-H stretching, and aromatic C=C vibrations.[4] |
| UV-Vis Spectroscopy | The nitrated phenol chromophore leads to absorption in the UV region, with a peak that can extend into the visible range, causing its characteristic yellow color.[7] |
| Mass Spectrometry | The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 153, corresponding to its molecular weight.[2][8] |
Expertise Insight: When analyzing the ¹H NMR spectrum, the precise chemical shifts of the aromatic protons are diagnostic. The proton ortho to the hydroxyl group, the proton between the methyl and nitro groups, and the proton ortho to the nitro group will each have a unique resonance, allowing for unambiguous structural confirmation. Spectroscopic data can be found in databases such as the NIST WebBook and PubChem.[2][8][9]
Part 3: Chemical Synthesis and Reactivity
Understanding the synthesis and reactivity of 3-Methyl-4-nitrophenol is fundamental to its application as a chemical intermediate.
Industrial Synthesis Protocol
The most common industrial synthesis involves the controlled nitration of m-cresol.[1][5] The directing effects of the hydroxyl (ortho-, para-directing) and methyl (ortho-, para-directing) groups favor substitution at the C4 position (para to the hydroxyl group).
Caption: General workflow for the synthesis of 3-Methyl-4-nitrophenol.
Step-by-Step Methodology: Nitrosation-Oxidation Method [1][5]
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Nitrosation: m-Cresol is reacted with sodium nitrite in the presence of an acid (e.g., hydrochloric acid) at a strictly controlled low temperature (0-5 °C). This forms a nitroso intermediate.
-
Oxidation: The intermediate is then oxidized, typically using nitric acid, at a slightly elevated temperature (e.g., 40-47 °C), which converts the nitroso group to a nitro group, yielding the crude product.[1]
-
Workup and Isolation: The reaction mixture is cooled to induce precipitation. The crude solid is isolated via centrifugation.[1]
-
Purification: The crude product is purified by recrystallization, often from a solvent like toluene, to yield the final, high-purity 3-Methyl-4-nitrophenol.[1]
Trustworthiness through Self-Validation: The success of this synthesis is validated at each stage. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by measuring its melting point and comparing it to the literature value, as well as through comprehensive spectroscopic analysis (NMR, IR) as detailed above.
Key Chemical Reactions
-
Acid-Base Chemistry: As a phenol, it readily reacts with bases to form a yellow-colored sodium or potassium phenoxide salt.[5]
-
Reduction of the Nitro Group: The nitro group can be catalytically reduced (e.g., using H₂, Pd/C, or metal/acid combinations) to an amino group. This yields 3-methyl-4-aminophenol, a key precursor for various pharmaceuticals and dyes.
-
Environmental Degradation: While stable in acidic, neutral, and alkaline water, it is not readily biodegradable.[10] However, certain microorganisms, such as Burkholderia sp. strain SJ98, can degrade it by first catalyzing its monooxygenation to methyl-1,4-benzoquinone.[3]
Part 4: Applications in Development
The reactivity of its functional groups makes 3-Methyl-4-nitrophenol a valuable precursor in several fields.
-
Agrochemicals: It is a primary raw material for the insecticide Fenitrothion.[3]
-
Pharmaceuticals: The compound itself has demonstrated anti-androgenic activity, inhibiting testosterone production in rats.[6] Its derivatives, such as phosphorothioamidate analogues, have been investigated as potential antimalarial agents.[1]
-
Dyes and Polymers: It serves as a precursor in the synthesis of various dyes and can be used in the development of antioxidants and polymer stabilizers.[1]
Part 5: Safety, Toxicology, and Handling
Due to its inherent toxicity, strict safety protocols must be followed when handling 3-Methyl-4-nitrophenol.
Hazard Identification
The compound is classified under GHS with the following primary hazards:
-
H332: Harmful if inhaled[2]
-
H315: Causes skin irritation[2]
-
H335: May cause respiratory irritation[2]
Toxicological Insights: Exposure can lead to systemic effects such as methemoglobinemia, a condition that impairs oxygen transport in the blood.[1] While long-term carcinogenic data is limited, it has shown genotoxic effects in some in vitro and in vivo tests.[10]
Safe Handling Protocol
The following workflow ensures minimal exposure and safe handling in a laboratory setting.
Caption: Laboratory safety workflow for handling 3-Methyl-4-nitrophenol.
Protocol Steps:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12] Ensure an eyewash station and safety shower are immediately accessible.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10][11]
-
Handling: Avoid creating dust when weighing or transferring the solid. Use appropriate tools like spatulas. Keep containers tightly sealed when not in use and store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[1][11]
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[11]
-
Ingestion or Inhalation: Move to fresh air. Do not induce vomiting. Seek immediate medical attention.[11]
-
-
Disposal: Dispose of waste in a designated hazardous chemical waste container, following all local and institutional regulations.[11][12]
References
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3-Methyl-4-nitrophenol - ChemBK. (n.d.). Retrieved from [Link]
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3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem. (n.d.). Retrieved from [Link]
-
3-Methyl-4-nitrophenol CAS N°: 2581-34-2 - OECD SIDS. (n.d.). Retrieved from [Link]
-
Zhang, J., Sun, W., Wang, S., Liu, Y., & Ma, C. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Retrieved from [Link]
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Dong, S.-L., & Cheng, X. (2012). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o518. Retrieved from [Link]
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Phenol, 3-methyl-4-nitro- - NIST WebBook. (n.d.). Retrieved from [Link]
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uv-visible light absorption spectrum of phenol 3-nitrophenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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